molecular formula C13H9BrO B181533 4-Bromobenzophenone CAS No. 90-90-4

4-Bromobenzophenone

Cat. No.: B181533
CAS No.: 90-90-4
M. Wt: 261.11 g/mol
InChI Key: KEOLYBMGRQYQTN-UHFFFAOYSA-N
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Description

4-Bromobenzophenone is an organic compound with the chemical formula C13H9BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified by recrystallization from light petroleum .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other strong bases.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Palladium-catalyzed cross-coupling reactions.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-Bromo-1,2-diphenylethanol.

    Coupling: Various biaryl compounds.

Scientific Research Applications

Chemical Properties and Reactions

4-Bromobenzophenone is characterized by its electrophilic nature due to the bromine substituent, which allows it to engage in several chemical reactions:

  • Substitution Reactions : It can undergo nucleophilic substitution, making it useful for synthesizing various derivatives.
  • Reduction Reactions : Reduction can yield compounds like 4-bromo-1,2-diphenylethanol.
  • Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionSodium hydroxideStrong base conditions
ReductionHydrogen gas, PalladiumCatalytic conditions
CouplingArylboronic acidsPalladium catalyst

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing aryl ketones and other complex molecules. Its utility extends to:

  • McMurry Coupling : It can be used to produce 2,3-bis(4-bromophenyl)-2-butenes.
  • Photoactivatable Analog Synthesis : Valuable for studying lipid-protein interactions.

Biological Applications

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer research.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
    BCBAPM3264128
    BHBAPM163264
    BTBAPM81632
  • Cytotoxicity and Cancer Research : The compound has shown potential in inhibiting cancer cell growth by affecting tubulin polymerization. Notably, it has been compared with cryptophycin in breast cancer cell lines:
    • IC50 Values :
      • Cryptophycin-1: IC50 = 3.7 µM
      • Benzophenone analogue: IC50 = 7.4 µM
    Mechanisms include:
    • Inhibition of cysteine proteases (e.g., cathepsin L).
    • Disruption of microtubule dynamics leading to cell cycle arrest.
    • Potential antioxidant properties.

Material Science Applications

This compound is also explored in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). Its derivatives are utilized as host materials or dopants in OLEDs due to their favorable photophysical properties. For instance:

  • TADF Emitters : Compounds derived from benzophenone have been synthesized to enhance efficiency in OLED applications.

Case Studies

  • Photophysical Properties Study : A study conducted at Oregon State University analyzed the photophysical properties of various benzophenone derivatives, including this compound, using UV absorption spectroscopy and luminescence measurements to assess their potential in photonic applications .
  • Polymorphism Investigation : Research utilizing X-ray diffraction methods revealed two polymorphs of this compound, highlighting its structural versatility and implications for material stability .

Mechanism of Action

The mechanism of action of 4-Bromobenzophenone depends on its application. In organic synthesis, it acts as an electrophilic reagent, participating in various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or proteins, affecting their activity and function .

Comparison with Similar Compounds

    Benzophenone: The parent compound without the bromine substitution.

    4,4’-Dibromobenzophenone: A derivative with two bromine atoms.

    2-Bromobenzophenone: A positional isomer with the bromine atom at the ortho position.

Uniqueness: 4-Bromobenzophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The para-substitution makes it more suitable for certain types of reactions compared to its ortho or meta isomers .

Biological Activity

4-Bromobenzophenone (4-BrBPh), a compound with the chemical formula C13H9BrO, has garnered attention in various fields of research due to its biological activities and potential applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H9BrO
  • Molecular Weight : 261.11 g/mol
  • CAS Number : 90-90-4

This compound is characterized by a bromine atom attached to one of the phenyl rings in the benzophenone structure, which influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various Schiff bases derived from 2-amino-4'-bromobenzophenone demonstrated promising activity against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
BCBAPM3264128
BHBAPM163264
BTBAPM81632

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably, it has shown activity in inhibiting tubulin polymerization, which is crucial for cancer cell division. In a study comparing the activity of a benzophenone analogue to cryptophycin, it was found that the analogue retained submicromolar cytotoxicity in breast cancer cell lines such as MCF-7 .

  • IC50 Values :
    • Cryptophycin-1: IC50 = 3.7 µM
    • Benzophenone analogue: IC50 = 7.4 µM

This suggests that modifications to the benzophenone structure can enhance its anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cysteine proteases, particularly cathepsin L, which plays a role in cancer metastasis .
  • Interference with Microtubule Dynamics : By affecting tubulin polymerization, it disrupts mitotic spindle formation, leading to cell cycle arrest in cancer cells .
  • Antioxidant Properties : Some studies suggest that benzophenone derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Synthesis and Characterization

A variety of derivatives based on this compound have been synthesized to explore their biological activities further. For example, the synthesis of Schiff bases from this compound has led to the discovery of new derivatives with enhanced antimicrobial properties .

Safety and Toxicological Profile

While exploring its biological activities, safety assessments indicate that this compound can cause skin and eye irritation upon contact . However, it is not classified as a carcinogen or mutagen by major health organizations.

Q & A

Basic Questions

Q. What established synthetic routes are available for 4-Bromobenzophenone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • McMurry Coupling : React 4-bromobenzaldehyde with benzophenone derivatives using titanium tetrachloride (TiCl₄) and zinc dust as a reducing agent. Optimize stoichiometry (e.g., 1:1.2 molar ratio of ketones) and reaction time (12–24 hours) under anhydrous conditions .
  • Palladium-Catalyzed Cross-Coupling : Use aryl bromides in Mizoroki–Heck reactions with styrene derivatives. Key parameters include catalyst loading (1–5 mol% Pd), base selection (K₃PO₄ or Na₂CO₃), and solvent (aqueous/organic biphasic systems) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1\text{H} and 13C^{13}\text{C} spectra in CDCl₃ to confirm molecular structure (e.g., aromatic protons at δ 7.6–7.8 ppm) .
  • X-Ray Diffraction : Use single-crystal X-ray diffraction (at 100–300 K) to determine crystal packing and polymorphism. For powder samples, refine lattice parameters (e.g., monoclinic P2₁/c, a = 7.619 Å, b = 27.651 Å) .

Advanced Research Questions

Q. How does this compound function in palladium-catalyzed cross-coupling reactions, and what factors influence its reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The bromine atom enhances electrophilicity at the aryl ring, facilitating oxidative addition with Pd(0). Reactivity is modulated by substituents (e.g., electron-deficient aryl bromides show higher turnover in Heck reactions) .
  • Catalyst Design : Use PVP-stabilized Pd nanoparticles for aqueous-phase reactions, achieving yields >80% under mild conditions (60°C, 12 hours) .

Q. What are the implications of polymorphism in this compound for material science applications?

  • Methodological Answer :

  • Polymorph Stability : Two forms are identified: monoclinic (stable, Tm = 355.2 K) and triclinic (metastable, Tm = 354 K). Metastable forms can transform upon melting due to weak C-H···π interactions .

  • Thermal Expansion Anisotropy : Monoclinic polymorph exhibits anisotropic expansion (e.g., 10% along b-axis vs. 2% along a-axis from 100–300 K), critical for designing temperature-stable materials .

    Property Monoclinic Form Triclinic Form
    Space GroupP2₁/cP1\overline{1}
    Density (g/cm³)1.6461.645
    Melting Point (K)355.2354.0

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer :

  • Polymorph Identification : Use differential scanning calorimetry (DSC) to detect metastable-to-stable phase transitions. Cross-validate with variable-temperature XRD .
  • Synthetic Control : Crystallize via Bridgman-Stockbarger techniques to isolate pure polymorphs, avoiding solvent-mediated transformations .

Q. What role does this compound play in synthesizing aggregation-induced emission (AIE) materials?

  • Methodological Answer :

  • AIEgen Synthesis : Employ McMurry coupling with 4,4′-bis(diethylamino)benzophenone to create tetraphenylethene (TPE) derivatives. Optimize catalyst (TiCl₄/Zn) and reaction time (24 hours) for >70% yield .
  • Photophysical Tuning : Introduce bromine to enhance spin-orbit coupling, enabling applications in near-infrared bioimaging .

Q. What challenges arise in analyzing thermal expansion anisotropy in this compound polymorphs?

  • Methodological Answer :

  • Data Collection : Perform high-resolution XRD at incremental temperatures (e.g., 10 K intervals) to track lattice parameter changes .
  • Hydrogen Bond Analysis : Use Hirshfeld surfaces to quantify weak intermolecular interactions (C-H···π) contributing to anisotropic expansion .

Q. Safety & Best Practices

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Management : Segregate brominated waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Properties

IUPAC Name

(4-bromophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KEOLYBMGRQYQTN-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9BrO
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DSSTOX Substance ID

DTXSID0075366
Record name 4-Bromobenzophenone
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Molecular Weight

261.11 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name 4-Bromobenzophenone
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CAS No.

90-90-4
Record name 4-Bromobenzophenone
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Record name Benzophenone, 4-bromo-
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Record name 4-Bromobenzophenone
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Synthesis routes and methods

Procedure details

A solution of 48% aqueous HBr (2.31 ml, 20 mmol) dissolved in DMSO (25 ml) was added dropwise to a solution of 4-aminobenzophenone (0.986 g, 5 mmol) in a mixture of 25 ml of DMSO and KNO2 (0.851 g, 10 mmol) at 35° C. with agitation. The added mixture was stirred at 35° C. for 10 minutes, and then transferred to a solution containing K2CO3 (5 g) in 100 ml ice-water. The reaction mixture was then taken up in ether, and then the ethereal extracts were washed with water and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave the crude 4-bromobenzophenone. The crude product was further purified by column chromatography to obtain 4-bromobenzophenone. The yield determined by gas chromatography was 72% (based on decane as an internal standard).
Name
Quantity
2.31 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.986 g
Type
reactant
Reaction Step Two
[Compound]
Name
KNO2
Quantity
0.851 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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